

Application Note: C₂₈H₂₀Cl₂N₄O₃ as a Potential Inhibitor for MEK1 Kinase Assays

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Compound of Interest

Compound Name: C₂₈H₂₀Cl₂N₄O₃

Cat. No.: B12629682

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Abstract

This document provides detailed protocols for evaluating the inhibitory potential of the novel small molecule **C₂₈H₂₀Cl₂N₄O₃**, hereafter referred to as Mekinib, against the human MEK1 kinase. Mitogen-activated protein kinase kinase 1 (MEK1) is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[1][2][3][4] The protocols outlined below describe a biochemical kinase assay to determine the IC₅₀ of Mekinib against purified MEK1 and a cell-based assay to assess its impact on the phosphorylation of the downstream target ERK1/2 in a cellular context.

Introduction

The MAPK/ERK signaling cascade is a highly conserved pathway that transduces extracellular signals to the nucleus, regulating key cellular processes such as proliferation, differentiation, and survival.[1][2] The kinase MEK1 is a central node in this pathway, activated by RAF kinases and subsequently phosphorylating and activating ERK1/2.[5] Due to its pivotal role, MEK1 has emerged as a significant target for the development of therapeutic inhibitors for various malignancies.[4][6]

Mekinib (**C₂₈H₂₀Cl₂N₄O₃**) is a novel synthetic compound identified through in-silico screening. This application note details the experimental procedures to characterize its inhibitory activity on MEK1.

Data Presentation

The inhibitory activities of Mekinib were determined using both biochemical and cell-based assays. The results are summarized in the table below. For comparison, data for a known MEK1 inhibitor, Selumetinib, is included.

Compound	Assay Type	Target	Substrate	ATP Concentration	IC50 (nM)
Mekinib	Biochemical	MEK1	Inactive ERK2	10 μ M	25
Selumetinib	Biochemical	MEK1	Inactive ERK2	10 μ M	14
Mekinib	Cell-Based	MEK1	Endogenous ERK1/2	N/A	150
Selumetinib	Cell-Based	MEK1	Endogenous ERK1/2	N/A	100

Experimental Protocols

Biochemical MEK1 Kinase Assay

This assay quantifies the ability of Mekinib to inhibit the phosphorylation of inactive ERK2 by purified, active MEK1. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

- Recombinant active MEK1 (Sigma-Aldrich, Cat #: M8822)
- Inactive ERK2 substrate (Thermo Fisher Scientific, Cat #: PV3314)
- ADP-Glo™ Kinase Assay Kit (Promega, Cat #: V6930)
- Mekinib (**C28H20Cl2N4O3**), dissolved in 100% DMSO

- Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) [7]
- ATP, 10 mM stock solution
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of Mekinib in 100% DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final concentrations with a final DMSO concentration not exceeding 1%.
- Add 2.5 µL of the diluted Mekinib or vehicle (DMSO) control to the wells of a 384-well plate.
- Add 2.5 µL of a solution containing active MEK1 (final concentration ~5 ng/µL) and inactive ERK2 (final concentration ~0.2 µg/µL) in Kinase Reaction Buffer to each well.[8]
- Pre-incubate the plate at room temperature for 30 minutes.
- Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 10 µM) to each well.
- Incubate the reaction at 30°C for 1 hour.
- To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Western Blot Assay for ERK1/2 Phosphorylation

This protocol assesses the ability of Mekinib to inhibit MEK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK1/2.

Materials:

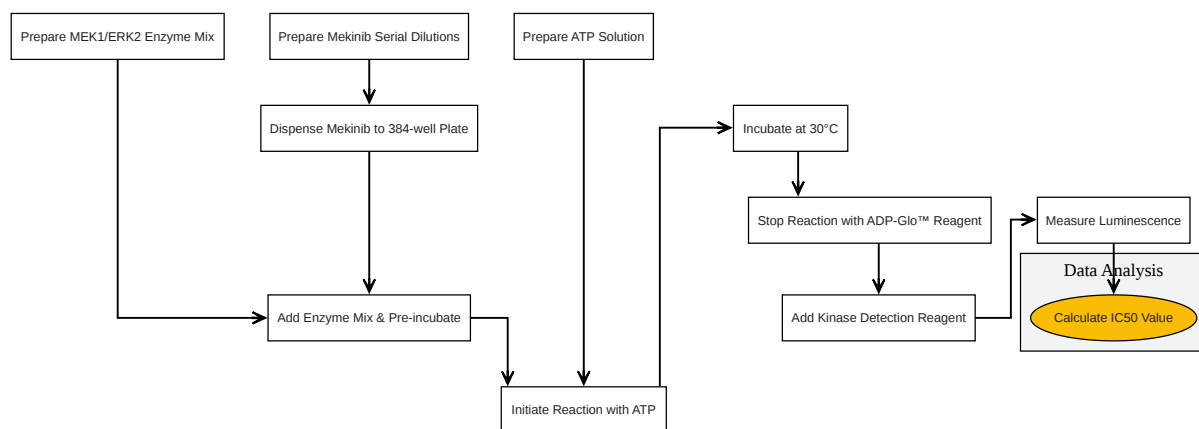
- Human cancer cell line with an active MAPK pathway (e.g., A375, melanoma, with BRAF V600E mutation)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Mekinib (**C28H20Cl2N4O3**), dissolved in 100% DMSO
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

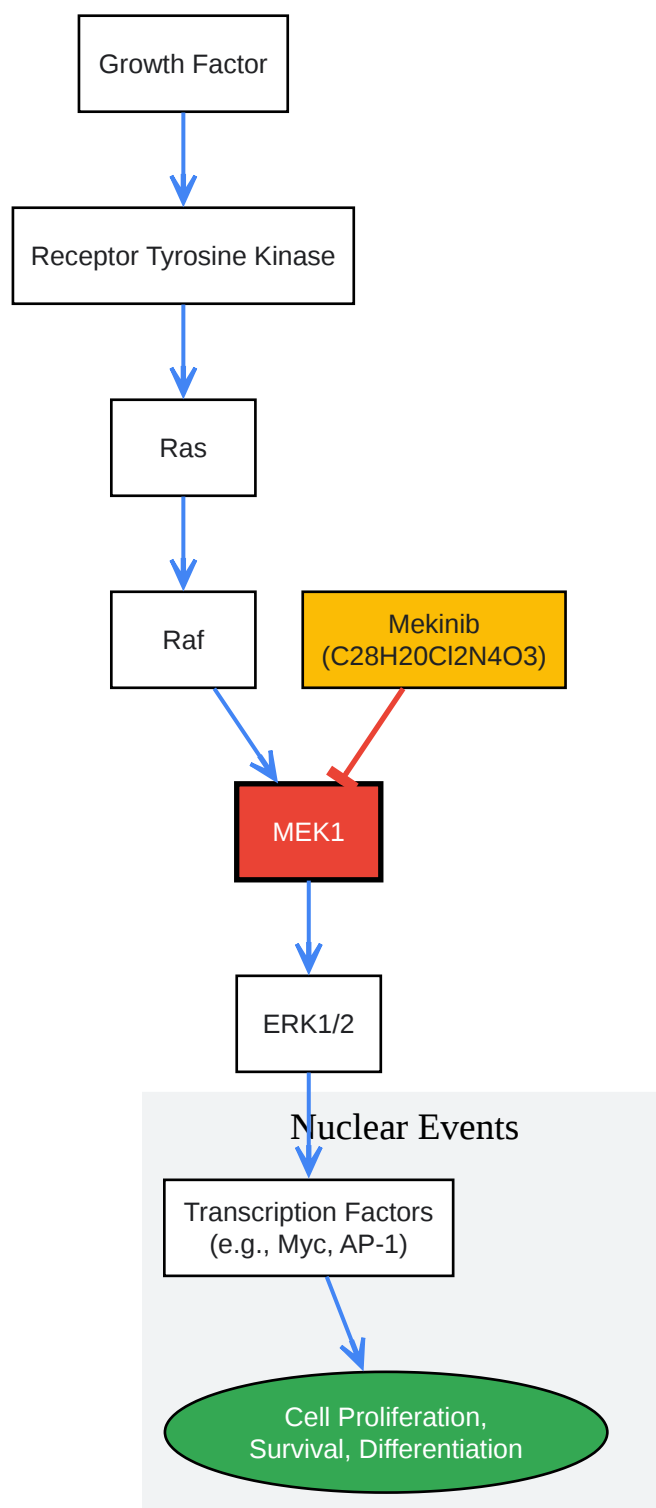
Procedure:

- Seed A375 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Mekinib (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 2 hours in a serum-free medium.
- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
- Quantify the band intensities to determine the concentration-dependent inhibition of ERK1/2 phosphorylation.

Visualizations





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